molecular formula C8H2Cl2F3NO2 B6146881 1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene CAS No. 186589-17-3

1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene

Cat. No.: B6146881
CAS No.: 186589-17-3
M. Wt: 272
InChI Key:
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Description

1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H2Cl2F3NO2. This compound is characterized by the presence of two chlorine atoms, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloro-2-nitro-5-(trifluoromethoxy)benzene with phosgene to form the corresponding isocyanate. The reaction is typically carried out under anhydrous conditions and requires the use of a suitable solvent, such as dichloromethane or toluene. The reaction mixture is then heated to a specific temperature to facilitate the formation of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and isolation of the final product to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Addition Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with the isocyanate group.

    Solvents: Dichloromethane, toluene, and other organic solvents are often used to dissolve the compound and facilitate reactions.

    Catalysts: Catalysts such as Lewis acids or bases may be used to enhance the reaction rates and selectivity.

Major Products Formed

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Carbamates: Formed by the reaction of the isocyanate group with alcohols.

    Substituted Benzene Derivatives: Formed by nucleophilic aromatic substitution reactions.

Scientific Research Applications

1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dichloro-2-isocyanato-4-(trifluoromethoxy)benzene
  • 1,3-dichloro-2-isocyanato-6-(trifluoromethoxy)benzene
  • 1,3-dichloro-2-isocyanato-5-(trifluoromethyl)benzene

Uniqueness

1,3-dichloro-2-isocyanato-5-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and trifluoromethoxy groups on the benzene ring, which imparts specific reactivity and properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

CAS No.

186589-17-3

Molecular Formula

C8H2Cl2F3NO2

Molecular Weight

272

Purity

95

Origin of Product

United States

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